N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-26-17-8-4-5-13-11-14(20(24)28-18(13)17)19(23)22-12-21(25)9-10-27-16-7-3-2-6-15(16)21/h2-8,11,25H,9-10,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNJUNQEJORHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor, often under acidic conditions.
Amide Formation: The final step involves the coupling of the chroman and chromene intermediates with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromene ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, particularly as an anti-inflammatory and anticancer agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes involved in inflammatory processes and target cancer cell lines, suggesting potential cytotoxic properties against certain cancers.
Applications in Scientific Research
The compound's applications span several domains:
Chemistry
- Building Block for Synthesis : Used in the synthesis of more complex molecules and studies on reaction mechanisms.
- Chemical Reactions : Can undergo oxidation, reduction, and substitution reactions, making it versatile for organic synthesis.
Biology
- Enzyme Inhibition Studies : Investigated for its binding affinity to various enzymes, enhancing understanding of its therapeutic potential.
- Cell Cycle Studies : Demonstrated anti-proliferative effects on cancer cell lines, indicating its role in cancer research .
Medicine
- Therapeutic Potential : Explored for treating diseases such as malaria and various cancers due to its dual-action properties against inflammation and tumor growth.
Industry
- Material Development : Potential applications in developing new materials with specific properties, such as polymers or coatings.
Case Studies
-
Anti-Cancer Activity :
A study demonstrated that derivatives similar to N-((4-hydroxychroman-4-yl)methyl)-8-methoxy exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . -
Malaria Treatment :
Research highlighted the compound's mechanism targeting specific proteins crucial for malaria transmission, suggesting its potential as a novel therapeutic agent against Plasmodium falciparum.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of male gametes in the malaria parasite Plasmodium falciparum by targeting the parasitophorous vacuole membrane protein Pfs16 . This interaction disrupts the parasite’s life cycle and prevents transmission.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares the 8-methoxy-2-oxo-2H-chromene-3-carboxamide core with several analogs (Table 1). Key variations lie in the carboxamide substituents and additional functional groups:
*Estimated based on molecular formula.
Key Observations:
Pharmacological and Physicochemical Properties
Solubility and Stability:
- The hydroxyl group in the chroman ring (target compound) may enhance water solubility compared to non-polar analogs like but reduce lipid membrane permeability.
Analytical Characterization
- NMR Spectroscopy : Evidence highlights the utility of comparing chemical shifts in regions sensitive to substituent effects (e.g., δ 10–12 ppm for NH protons in carboxamides). The target compound’s hydroxyl proton (~δ 5–6 ppm) would distinguish it from analogs.
- Mass Spectrometry : Analog (m/z 357 for M+) and (m/z 434) demonstrate clear fragmentation patterns for methoxy and bromo groups, which can guide analysis of the target compound.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, with CAS Number 1396887-71-0, is a complex organic compound belonging to the class of chromenes and chroman derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antioxidant, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activities, including relevant data tables and findings from various studies.
The compound's molecular formula is with a molecular weight of 381.4 g/mol. Its structure features a chromene core, which is significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1396887-71-0 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives of chroman have shown potent inhibition of lipid peroxidation in rat brain homogenates, suggesting that this compound may also possess similar capabilities. In a study on related compounds, some derivatives demonstrated three times more potent inhibition than Trolox, a standard antioxidant .
Anticancer Properties
The hybridization of the coumarin moiety with other pharmacophores has been explored for its antitumor potential. A study demonstrated that compounds containing coumarin and quinolinone exhibited significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis and demonstrating antioxidant activities . The test compound led to a complete decrease in tumor cell viability in EAC-bearing mice, indicating strong anticancer potential.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Lipid Peroxidation : Similar compounds have been shown to inhibit lipid peroxidation processes, reducing oxidative stress.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells suggests that this compound may interact with cellular pathways critical for cell survival.
- Antioxidant Activity : The antioxidant properties mitigate cellular damage caused by free radicals.
Study on Antioxidant Activity
A comparative study evaluated the antioxidant activity of various chroman derivatives, including this compound. The results indicated that certain substitutions on the chromane structure significantly enhanced antioxidant efficacy.
Study on Antitumor Activity
In vivo studies involving EAC-bearing mice showed that treatment with the compound resulted in a significant reduction in tumor size and an increase in survival rates compared to control groups. Histopathological examinations confirmed minimal toxicity to liver and kidney tissues, supporting the safety profile of the compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : Utilize nucleophilic substitution or amide coupling, similar to methods for related coumarin derivatives. For example, allylation via potassium carbonate-mediated reactions in DMF (common in chromene synthesis) .
- Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) followed by recrystallization from acetone or methanol to enhance purity .
- Optimization : Use design-of-experiment (DoE) approaches to test variables (temperature, solvent polarity, stoichiometry). Monitor intermediates via TLC or HPLC.
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology :
- Spectroscopy : H/C NMR to verify substituent positions and coupling patterns. Compare chemical shifts with analogous chromene derivatives (e.g., 7-(diethylamino)-2-oxo-2H-chromene-3-carboxaldehyde) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight () and fragmentation patterns.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate 3D visualizations .
Q. What in vitro assays are suitable for preliminary screening of bioactivity, particularly against malaria parasites?
- Methodology :
- Gametocyte Assays : Use Plasmodium falciparum cultures to assess inhibition of microgametogenesis. Measure viability via ATP-dependent luminescence .
- Membrane Retention Studies : Track Pfs16 localization using immunofluorescence to evaluate disruption of parasite membrane dynamics .
Advanced Research Questions
Q. What advanced target identification methods are effective for elucidating the compound’s mechanism of action in Plasmodium falciparum?
- Methodology :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with Pfs16. Validate targets via Western blot or mass spectrometry .
- Transcriptomic Profiling : Compare gene expression in treated vs. untreated parasites using RNA-seq. Focus on gametocyte-specific genes like pfs16 or pfs25 .
- CRISPR/Cas9 Validation : Generate Pfs16 knockout strains to confirm target dependency. Assess compound efficacy in knockout vs. wild-type parasites .
Q. How can researchers resolve contradictions in bioactivity data arising from divergent experimental models?
- Methodology :
- Orthogonal Assays : Cross-validate results using fluorescence-based viability assays, lactate dehydrogenase (LDH) release, and exflagellation microscopy .
- Dose-Response Analysis : Perform IC determinations across multiple parasite strains (e.g., NF54, 3D7) to rule out strain-specific resistance .
- Meta-Analysis : Pool data from independent studies using standardized protocols (e.g., WHO gametocyte assay guidelines) to identify confounding variables.
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo efficacy studies?
- Methodology :
- SAR Studies : Modify the hydroxychroman methyl group or methoxy substituent to enhance solubility (e.g., introduce polar groups) while retaining antimalarial activity .
- Prodrug Design : Mask the carboxamide group with ester linkages to improve oral bioavailability. Test hydrolysis rates in simulated gastric fluid .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to Pfs16 and optimize substituent geometry .
Q. How can in vivo transmission-blocking activity be evaluated in rodent malaria models?
- Methodology :
- Mosquito Feed Assays : Administer the compound to Plasmodium berghei-infected mice. Allow Anopheles mosquitoes to feed and quantify oocyst development in midguts .
- Pharmacodynamic Profiling : Measure compound levels in murine blood via LC-MS/MS and correlate with oocyst inhibition rates.
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and hematological parameters to assess safety margins .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing dose-response and time-course data in bioactivity studies?
- Methodology :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism) to calculate IC/EC values.
- Time-Kill Assays : Apply Kaplan-Meier survival analysis to evaluate time-dependent effects on gametocyte viability.
- Multivariate Analysis : Use PCA or cluster analysis to identify correlations between structural features and bioactivity across derivatives .
Q. How can crystallographic data be leveraged to inform SAR and molecular modeling?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
